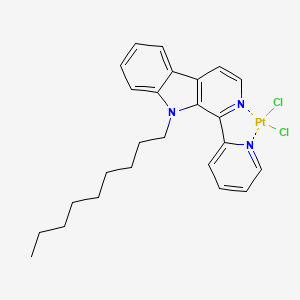
(beta)-Apo-oxytetracycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Apooxytetracycline is a degradation product of oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is formed under acidic conditions through the dehydration of oxytetracycline to anhydrooxytetracycline, followed by an internal cyclization reaction . This compound is significant in monitoring the stability of oxytetracycline and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Apooxytetracycline is synthesized from oxytetracycline under acidic conditions. The process involves the initial dehydration of oxytetracycline to form anhydrooxytetracycline, which then undergoes an internal cyclization of the C5-OH group to the C12 ketone, resulting in the cleavage of the C12-C12a bond and the formation of A-Apooxytetracycline .
Industrial Production Methods: The industrial production of A-Apooxytetracycline typically involves the controlled degradation of oxytetracycline under specific acidic conditions. This process is carefully monitored to ensure the formation of the desired product while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: A-Apooxytetracycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while reduction can yield different hydroxylated compounds .
Scientific Research Applications
A-Apooxytetracycline has several scientific research applications, including:
Chemistry: It is used as a reference standard for monitoring the stability of oxytetracycline and its derivatives.
Biology: It serves as a tool for studying the degradation pathways of tetracycline antibiotics.
Medicine: Research on A-Apooxytetracycline helps in understanding the pharmacokinetics and stability of tetracycline antibiotics.
Mechanism of Action
A-Apooxytetracycline exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and disrupts the translation process, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Oxytetracycline: The parent compound from which A-Apooxytetracycline is derived.
Anhydrooxytetracycline: An intermediate in the formation of A-Apooxytetracycline.
Tetracycline: Another broad-spectrum antibiotic in the same class.
Chlortetracycline: A tetracycline derivative with similar antibacterial properties.
Uniqueness: A-Apooxytetracycline is unique due to its formation through the specific degradation pathway of oxytetracycline under acidic conditions. This makes it an important compound for studying the stability and degradation of tetracycline antibiotics .
Properties
Molecular Formula |
C22H22N2O8 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(3R,4S,5R)-4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15+,18+,20?/m0/s1 |
InChI Key |
DRKMHDAKULCOKQ-VUPCMTQJSA-N |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)[C@H]4[C@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
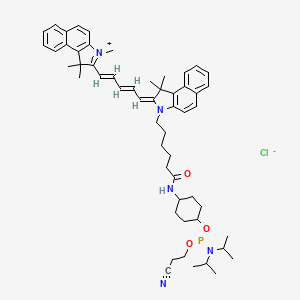
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
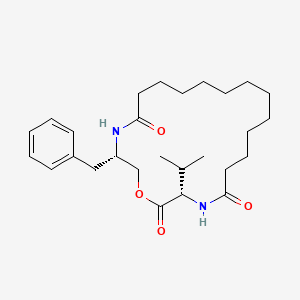
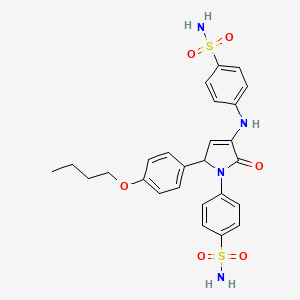
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
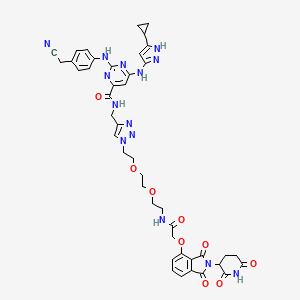
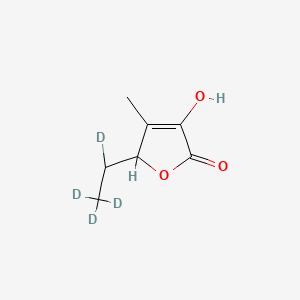

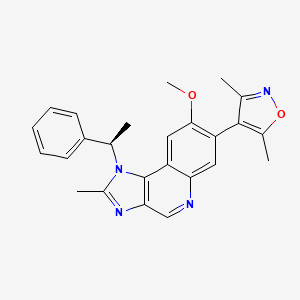
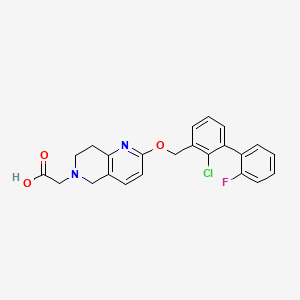
![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
